N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring linked to a phenyl group substituted with a 2-oxopyrrolidin moiety. This compound is of interest due to its structural similarity to pharmacologically active sulfonamides, particularly those targeting tubulin or endothelin receptors.
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-4-2-10-18(15)13-7-5-12(6-8-13)17-22(20,21)14-3-1-9-16-11-14/h1,3,5-9,11,17H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPHGKJMDEMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(2-Oxopyrrolidin-1-yl)aniline
Route 1: Ullmann-Type Coupling
- Starting Material : 4-Iodoaniline reacts with pyrrolidin-2-one under CuI/1,10-phenanthroline catalysis in DMF at 110°C.
- Reaction :
$$
4\text{-Iodoaniline} + \text{Pyrrolidin-2-one} \xrightarrow{\text{CuI, 1,10-phenanthroline}} 4\text{-(2-Oxopyrrolidin-1-yl)aniline}
$$ - Yield : ~65–70% after column chromatography (SiO₂, ethyl acetate/hexane).
Route 2: Nitro Reduction
Synthesis of Pyridine-3-sulfonyl Chloride
Chlorosulfonation of Pyridine
- Reaction Conditions :
- Yield : ~50–60% after distillation.
- Challenges : Regioselectivity favors the 3-position due to electronic directing effects.
Sulfonamide Bond Formation
Standard Coupling Protocol
Procedure :
- Reactants :
- 4-(2-Oxopyrrolidin-1-yl)aniline (1.0 equiv)
- Pyridine-3-sulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C → rt.
- Workup : Aqueous HCl wash, brine, drying (MgSO₄), and solvent evaporation.
- Purification : Recrystallization (ethanol/water) or column chromatography (SiO₂, 3:1 ethyl acetate/hexane).
Optimization Studies
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Et₃N | Pyridine | Et₃N |
| Temperature | 0°C → rt | rt | 0°C → rt |
| Reaction Time | 12 h | 6 h | 12 h |
Key Findings :
- DCM improves solubility of sulfonyl chloride.
- Triethylamine outperforms pyridine in HCl scavenging.
- Gradual warming minimizes side reactions (e.g., sulfonate ester formation).
Structural Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.90 (s, 1H, pyridine H-2)
- δ 8.70 (d, J = 4.8 Hz, 1H, pyridine H-6)
- δ 8.10 (d, J = 8.0 Hz, 1H, pyridine H-4)
- δ 7.60–7.50 (m, 4H, aryl-H)
- δ 3.80–3.60 (m, 4H, pyrrolidone CH₂)
- δ 2.20–2.00 (m, 2H, pyrrolidone CH₂).
IR (KBr) :
HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₁₅H₁₄N₃O₃S: 332.0708; Found: 332.0712.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilized 4-(2-oxopyrrolidin-1-yl)aniline on Wang resin reacts with pyridine-3-sulfonyl chloride in DMF, followed by cleavage with TFA/water (95:5). Yield : 70–75%.
Microwave-Assisted Reaction
Accelerated coupling under microwave irradiation (100°C, 30 min) in acetonitrile with DBU as base. Yield : 80%.
Challenges and Mitigation
- Hydrolytic Sensitivity : Sulfonyl chloride intermediates degrade in moisture. Use anhydrous conditions and fresh solvents.
- Regioselectivity : Minor 2-sulfonyl chloride isomer forms during chlorosulfonation. Purify via fractional crystallization.
- Byproducts : Excess sulfonyl chloride leads to disubstitution. Maintain 1:1.2 amine:sulfonyl chloride ratio.
Chemical Reactions Analysis
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Scaffold :
- The target compound features a pyridine-3-sulfonamide core, whereas analogs like Compounds 32 and 33 use a benzenesulfonamide backbone. This substitution may alter electronic properties and binding affinity to biological targets .
- ZD4054 contains a pyrazine ring and an oxadiazole group, which enhance solubility (0.12 mg/mL) and enable dual protonation states (pKa 1.46 and 5.66) .
Substituent Effects: The biphenyl group in Compound 33 improves synthetic yield (54%) compared to the methoxyphenyl group in Compound 32 (18% yield), suggesting steric or electronic stabilization during synthesis .
Biological Activity :
- Molecular docking studies (MOE 2019.01) on Compounds 32 and 33 indicate that the 4-(2-oxopyrrolidin-1-yl)phenyl group facilitates interactions with α,β-tubulin, a mechanism shared with the reference compound CA-4 .
- ZD4054’s oxadiazole and pyrazine groups confer specificity for endothelin A receptors, highlighting the role of heterocyclic diversity in target selectivity .
Research Findings and Implications
Synthetic Feasibility :
- The target compound’s synthesis may face challenges due to the pyridine ring’s electron-deficient nature, which could reduce solubility compared to benzenesulfonamide analogs.
Further docking studies using the PDB:1SA0 tubulin structure are recommended .
Comparative Limitations :
- Unlike ZD4054 or Example 53, the target compound lacks functional groups (e.g., oxadiazole, fluorophenyl) linked to established receptor antagonism or kinase inhibition.
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The compound features a pyridine ring substituted with a sulfonamide group and an oxopyrrolidine moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine and sulfonamide precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, closely related to this compound, exhibit significant anticancer properties. For example:
- Case Study : A study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 lung adenocarcinoma cells. Compounds with structural similarities to this compound showed reduced cell viability, indicating potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | A549 (Lung Cancer) |
| Compound B | 25 | HCT116 (Colon Cancer) |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens:
- Case Study : In vitro testing against Staphylococcus aureus showed that compounds structurally related to this compound exhibited promising activity against strains resistant to conventional antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxopyrrolidine Moiety : Enhances interaction with biological targets.
- Sulfonamide Group : Contributes to antimicrobial properties by inhibiting bacterial folic acid synthesis.
- Pyridine Ring : Provides stability and facilitates binding to target enzymes.
Q & A
Q. What are the standard synthetic routes for N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of γ-lactam precursors.
- Step 2 : Sulfonylation of the pyridine-3-sulfonyl chloride with the pyrrolidinone-containing intermediate.
- Step 3 : Coupling reactions to introduce the phenyl linker. Key variables include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for sulfonylation), and catalysts (e.g., triethylamine for acid scavenging). Purity is ensured via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the sulfonamide group and pyrrolidinone ring.
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns.
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection). Cross-validation with IR spectroscopy ensures functional group integrity .
Q. What key functional groups influence its reactivity and bioactivity?
- Pyrrolidinone (2-oxopyrrolidine) : Enhances metabolic stability via lactam rigidity.
- Sulfonamide (-SO₂NH-) : Facilitates hydrogen bonding with biological targets (e.g., enzymes).
- Pyridine ring : Participates in π-π stacking interactions. Modifications to these groups alter solubility, target affinity, and pharmacokinetics .
Q. What are common impurities or byproducts during synthesis?
- Unreacted sulfonyl chloride : Detected via chloride ion-selective electrodes.
- Dimerization products : Formed during coupling steps, identified by HPLC retention time shifts.
- Oxidative byproducts : Generated under high-temperature conditions, mitigated by inert atmospheres .
Q. How are structural analogs of this compound designed for comparative studies?
Analogs are synthesized by:
- Pyrimidine/pyridine substitution : E.g., replacing pyridine with pyrimidine alters electronic properties.
- Pyrrolidine vs. morpholine rings : Morpholine increases solubility but reduces metabolic stability.
- Sulfonamide group modifications : Propionamide variants improve lipophilicity .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Dynamic NMR : Assesses conformational flexibility causing signal splitting.
- X-ray crystallography : Provides definitive stereochemical assignment.
- DFT calculations : Predict chemical shifts and validate experimental data .
Q. What computational methods predict target binding modes and selectivity?
- Molecular docking (AutoDock/Vina) : Screens against COX-2, kinases, or microbial targets.
- MD simulations : Evaluates binding stability over 100-ns trajectories.
- Pharmacophore modeling : Identifies critical interaction motifs (e.g., sulfonamide H-bond donors) .
Q. How do reaction conditions impact regioselectivity in multi-step syntheses?
- Solvent effects : Polar aprotic solvents favor sulfonylation over nucleophilic substitution.
- Catalyst screening : Pd/C vs. CuI for Suzuki-Miyaura coupling regiocontrol.
- Temperature gradients : Stepwise heating prevents premature cyclization .
Q. What strategies optimize yield in large-scale synthesis?
- DoE (Design of Experiments) : Optimizes variables (e.g., molar ratios, stirring rates).
- Flow chemistry : Enhances heat/mass transfer for exothermic steps.
- In-line analytics (PAT) : Monitors reaction progression via UV/Vis spectroscopy .
Q. How is structure-activity relationship (SAR) studied for this compound?
- Analog libraries : Synthesize derivatives with systematic substitutions (e.g., halogenation, methyl groups).
- Biological assays : Test against enzyme panels (e.g., COX-2 inhibition IC50 values).
- QSAR models : Correlate logP, polar surface area, and IC50 data .
Q. What stability challenges arise under physiological conditions?
- pH-dependent degradation : Acidic conditions hydrolyze the lactam ring; stability assessed via accelerated aging (40°C/75% RH).
- Oxidative stress : Add antioxidants (e.g., BHT) during formulation.
- Light sensitivity : Amber glass vials prevent photodegradation .
Q. How are biological activity mechanisms elucidated?
- Enzyme inhibition assays : Measure Ki values using fluorogenic substrates.
- Cellular uptake studies : Radiolabeled compounds track intracellular accumulation.
- Transcriptomics : Identifies downstream gene regulation (e.g., NF-κB pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
